molecular formula C33H66O5 B12433483 2-Dodecylhexadecyl-D-xylopyranoside

2-Dodecylhexadecyl-D-xylopyranoside

Cat. No.: B12433483
M. Wt: 542.9 g/mol
InChI Key: GIBJEWCNQVHGAC-NYXGVQKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylhexadecyl-D-xylopyranoside typically involves the glycosylation of xylose with a long-chain alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond. Common solvents used in the synthesis include dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Dodecylhexadecyl-D-xylopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

D-xylopyranoside derivatives are compounds with various therapeutic and industrial applications, including uses as antimicrobial agents, liquid crystals, and potential treatments for cancer . 2-Dodecylhexadecyl D-xylopyranoside is an alkyl glycoside with applications in laboratory research .

Pharmaceutical Applications

  • Cancer therapy D-xylopyranoside series compounds can modify the proteoglycans on cancer cell surfaces, potentially enhancing the body's immunity to cancer cells . By reducing the quantity of proteoglycans, these compounds may "strip" cancer cells, making them more vulnerable to the immune system .
  • Prevention of vascular diseases These compounds may also be effective in preventing and treating diseases caused by lipid deposition on blood vessel walls and vascular sclerosis .
  • Antimicrobial Activity D-xylopyranosides containing a quaternary ammonium aglycone exhibit antimicrobial activity against fungi, such as Candida albicans and Candida glabrata, and bacteria, such as Staphylococcus aureus and Escherichia coli . Certain stereoisomers, like compound 5d , show higher activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates .
  • Drug Delivery Alkyl xylopyranosides can form thermotropic liquid crystals, which have phase transitions that are influenced by the length of the hydrophobic tail in the molecule . These properties are useful in drug delivery systems .

Chemical Synthesis and Properties

  • Synthesis of Glycosaminoglycans D-xylopyranoside series compounds influence the synthesis of glycosaminoglycans like chondroitin sulfate and act as good initiators for chondroitin sulfate synthesis .
  • Stability D-xylopyranoside derivatives are less vulnerable to hydrolysis by acids and enzymes, ensuring they reach target organs without decomposition .
  • Liquid Crystal Formation Alkyl β-D-xylopyranosides can form thermotropic liquid crystals, with phase transition temperatures that vary depending on the length of the hydrophobic tail .
  • Mutagenicity Some studies have shown that certain D-xylopyranosides do not exhibit mutagenic activity, suggesting they are safe for biological applications .
  • Cytotoxicity Research indicates that short and long-chain alkyl β-D-xylopyranosides do not display cytotoxicity at concentrations below their aqueous solubility limit .

Miscellaneous Applications

  • Bioactive compounds D-Xylopyranoside derivatives can be found in bioactive molecules derived from natural sources, such as flavonoids and polyphenols . For example, chrysoeriol-7-O-β-d-xyloside and luteolin-7-O-β-d-apiofuranosyl-(1→2)-β-d-xylopyranoside, found in Graptophyllum grandulosum Turrill, exhibit activity against Vibrio cholerae .

Mechanism of Action

The mechanism of action of 2-Dodecylhexadecyl-D-xylopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also bind to glycoproteins and other carbohydrate-containing molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Dodecylhexadecyl-D-glucopyranoside
  • 2-Dodecylhexadecyl-D-galactopyranoside
  • 2-Dodecylhexadecyl-D-mannopyranoside

Uniqueness

2-Dodecylhexadecyl-D-xylopyranoside is unique due to its specific glycosidic linkage and long alkyl chain, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological molecules .

Properties

Molecular Formula

C33H66O5

Molecular Weight

542.9 g/mol

IUPAC Name

(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol

InChI

InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1

InChI Key

GIBJEWCNQVHGAC-NYXGVQKMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O

Origin of Product

United States

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